molecular formula C9H12N2O B1609763 7-amino-4-methyl-2H-1,4-benzoxazine CAS No. 220844-82-6

7-amino-4-methyl-2H-1,4-benzoxazine

Cat. No. B1609763
CAS RN: 220844-82-6
M. Wt: 164.2 g/mol
InChI Key: FSIRYCPDUFGICB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-amino-4-methyl-2H-1,4-benzoxazine (AMBO) is an important heterocyclic compound that has been widely studied due to its potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology. AMBO is a five-membered ring structure containing an oxygen, nitrogen, and carbon atoms. It is a heterocyclic compound that has been studied extensively due to its potential uses in the synthesis of drugs, as well as its potential therapeutic effects.

Scientific Research Applications

7-amino-4-methyl-2H-1,4-benzoxazine has been studied extensively due to its potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology. It has been used as a building block in the synthesis of a variety of drugs, including anti-inflammatory drugs, antibiotics, and antifungal agents. 7-amino-4-methyl-2H-1,4-benzoxazine has also been studied for its potential therapeutic effects in the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases. In addition, 7-amino-4-methyl-2H-1,4-benzoxazine has been studied for its potential role in the development of novel drug delivery systems.

Advantages and Limitations for Lab Experiments

The use of 7-amino-4-methyl-2H-1,4-benzoxazine in laboratory experiments has several advantages. It is a relatively inexpensive and accessible compound and is easy to synthesize. In addition, it is a stable compound and does not require special storage conditions. However, there are some limitations to the use of 7-amino-4-methyl-2H-1,4-benzoxazine in laboratory experiments. The compound is not water-soluble, making it difficult to use in aqueous solutions. In addition, 7-amino-4-methyl-2H-1,4-benzoxazine is not very soluble in organic solvents, which can limit its use in certain experiments.

Future Directions

In the future, further research is needed to better understand the mechanism of action of 7-amino-4-methyl-2H-1,4-benzoxazine and to develop more effective therapeutic strategies. In addition, further studies are needed to explore the potential of 7-amino-4-methyl-2H-1,4-benzoxazine as a drug delivery system. Finally, further research is needed to explore the potential of 7-amino-4-methyl-2H-1,4-benzoxazine as an antioxidant and to identify new therapeutic targets.

properties

IUPAC Name

4-methyl-2,3-dihydro-1,4-benzoxazin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-11-4-5-12-9-6-7(10)2-3-8(9)11/h2-3,6H,4-5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSIRYCPDUFGICB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC2=C1C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30458994
Record name 7-amino-4-methyl-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30458994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-amino-4-methyl-2H-1,4-benzoxazine

CAS RN

220844-82-6
Record name 7-amino-4-methyl-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30458994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Potassium carbonate (800 mg, 6 mmol) and methyl iodide (1.3 g, 9 mmol) were added to a solution of 3,4-dihydro-7-nitro-2H-benzo[b][1,4]oxazine (540 mg, 3 mmol) in DMF (10 mL). The reaction mixture was stirred at room temperature overnight. Sodium hydride (100 mg, 95%) and methyl iodide (1.0 g) were added and the reaction mixture was stirred at room temperature overnight. The solvent was removed under vacuum and the residue was suspended in water. A solid precipitated which was filtered and washed with water. The bright yellow solid was then suspended in MeOH (20 mL) and Pd/C (10%) was added. The suspension was stirred under an atmosphere of hydrogen overnight, then filtered through celite and the filtrate concentrated under vacuum to give the product (470 mg) as a purple oil.
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
540 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-amino-4-methyl-2H-1,4-benzoxazine
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7-amino-4-methyl-2H-1,4-benzoxazine
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Reactant of Route 5
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Reactant of Route 6
7-amino-4-methyl-2H-1,4-benzoxazine

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